molecular formula C13H14N6O B7633157 5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole

5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole

Cat. No. B7633157
M. Wt: 270.29 g/mol
InChI Key: FJGYPHPCBPPGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPO or DPPO and has a molecular formula of C13H14N6O.

Scientific Research Applications

5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole has shown potential applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial properties. In anticancer research, this compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been studied for its antifungal and antibacterial properties, showing promising results in inhibiting the growth of various fungal and bacterial strains.

Mechanism of Action

The mechanism of action of 5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. In antifungal and antibacterial research, this compound has been found to inhibit the growth of various fungal and bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole in lab experiments is its potential as a new therapeutic agent for cancer, fungal, and bacterial diseases. This compound has shown promising results in inhibiting the growth of cancer cells, fungi, and bacteria, making it a potential candidate for further research and development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole. One of the future directions is to further investigate the mechanism of action of this compound. Understanding the mechanism of action can help researchers develop more effective therapeutic agents for cancer, fungal, and bacterial diseases. Another future direction is to study the toxicity of this compound in vivo. Understanding the toxicity of this compound can help researchers determine the appropriate dosage for therapeutic use. Additionally, further research is needed to investigate the potential of this compound as a new therapeutic agent for other diseases. Overall, 5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole has shown promising results in various scientific research fields and is a potential candidate for further research and development.

Synthesis Methods

The synthesis of 5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole-4-carbohydrazide. The carbohydrazide is then reacted with 2-chloro-N-(pyrazin-2-yl)acetamide to yield 5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole. The synthesis of this compound has been reported in various scientific journals and can be easily replicated in the laboratory.

properties

IUPAC Name

5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-7(11-8(2)17-18-9(11)3)13-16-12(19-20-13)10-6-14-4-5-15-10/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGYPHPCBPPGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole

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